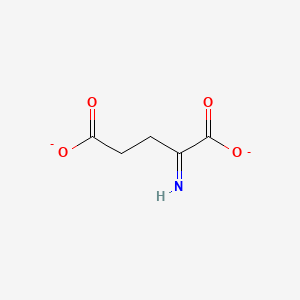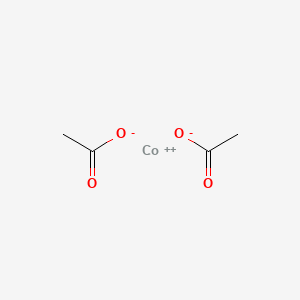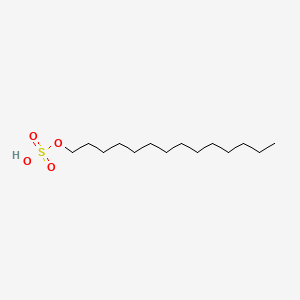
Pterosupin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pterosupin is a naturally occurring phytoconstituent found in the heartwood of the Pterocarpus marsupium tree, commonly known as the Indian Kino tree or Malabar Kino tree. This compound is part of a diverse group of bioactive compounds that include pterostilbene, liquirtigenin, isoliquiritigenin, and epicatechin. This compound has been recognized for its various pharmacological properties, including anti-diabetic, anti-inflammatory, and antioxidant activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The extraction of pterosupin from Pterocarpus marsupium involves several methods such as infusion, maceration, decoction, and percolation. These methods help isolate this compound along with other phytoconstituents .
Industrial Production Methods: Industrial extraction of this compound typically involves the use of solvents like ethanol or methanol to extract the compound from the heartwood of Pterocarpus marsupium. The extract is then subjected to various purification processes, including chromatography, to isolate this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Pterosupin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different pharmacological properties .
Aplicaciones Científicas De Investigación
Chemistry: Pterosupin is used as a reference compound in phytochemical studies and for the synthesis of novel derivatives.
Biology: It is studied for its role in cellular processes and its interaction with various biomolecules.
Medicine: this compound has shown promise in the treatment of diabetes, inflammation, and oxidative stress-related conditions. It is also being investigated for its potential anti-cancer properties.
Industry: this compound is used in the formulation of herbal supplements and pharmaceuticals due to its bioactive properties
Mecanismo De Acción
Pterosupin exerts its effects through various molecular targets and pathways:
Anti-diabetic Activity: this compound activates glucose transport in a peroxisome proliferator-activated receptor gamma (PPARγ) mediated phosphoinositide 3-kinase (PI3K) dependent manner, enhancing glucose uptake in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Antioxidant Activity: this compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Pterosupin is often compared with other similar compounds found in Pterocarpus marsupium, such as:
Pterostilbene: Known for its potent antioxidant and anti-cancer properties.
Liquirtigenin: Exhibits anti-inflammatory and estrogenic activities.
Isoliquiritigenin: Has anti-cancer and anti-inflammatory properties.
Epicatechin: Known for its cardiovascular benefits and antioxidant properties.
Uniqueness: this compound is unique due to its specific combination of anti-diabetic, anti-inflammatory, and antioxidant activities, making it a versatile compound for various therapeutic applications .
Propiedades
Número CAS |
81861-73-6 |
|---|---|
Fórmula molecular |
C21H24O10 |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
1-[2,4-dihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-3-hydroxy-3-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C21H24O10/c22-8-15-18(28)19(29)20(30)21(31-15)16-12(24)6-5-11(17(16)27)14(26)7-13(25)9-1-3-10(23)4-2-9/h1-6,13,15,18-25,27-30H,7-8H2/t13?,15-,18-,19+,20-,21+/m1/s1 |
Clave InChI |
PXLWOFBAEVGBOA-VSTWLLMASA-N |
SMILES |
C1=CC(=CC=C1C(CC(=O)C2=C(C(=C(C=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)O)O |
SMILES isomérico |
C1=CC(=CC=C1C(CC(=O)C2=C(C(=C(C=C2)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C(CC(=O)C2=C(C(=C(C=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)O)O |
Sinónimos |
pterosupin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















